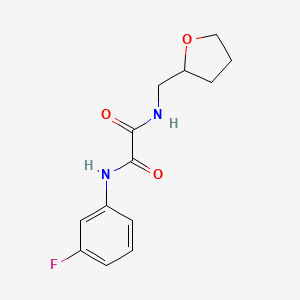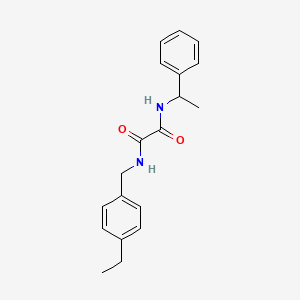![molecular formula C22H26N4O5 B3984091 4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine](/img/structure/B3984091.png)
4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine
Overview
Description
4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine, also known as MNI-137, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit significant pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of phosphodiesterases, which are involved in the degradation of cyclic nucleotides. It also inhibits the activity of histone deacetylases, which play a crucial role in gene expression. This compound has also been shown to interact with various receptors, including serotonin receptors, dopamine receptors, and adenosine receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. The compound has also been found to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, leading to its potential use as an antidepressant and anxiolytic.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine is its broad range of pharmacological activities. The compound has been shown to exhibit significant anticancer, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Scientific Research Applications
4-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-4-nitrophenyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, antitumor, and antiviral activities. The compound has also been shown to possess antipsychotic, anxiolytic, and antidepressant properties.
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-19-5-2-17(3-6-19)23-8-10-25(11-9-23)22(27)20-16-18(26(28)29)4-7-21(20)24-12-14-31-15-13-24/h2-7,16H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXNIOQXGVZLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



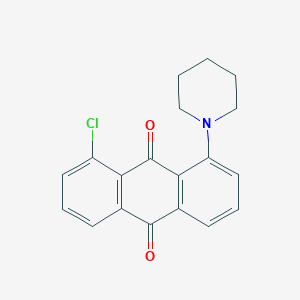

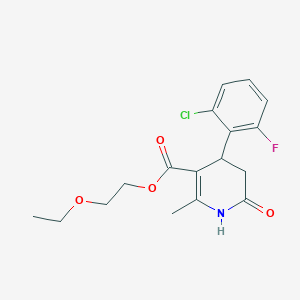
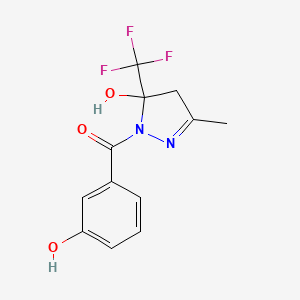
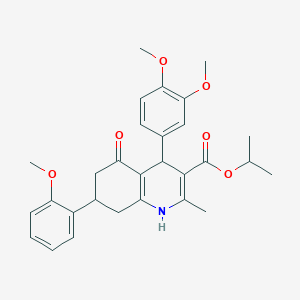

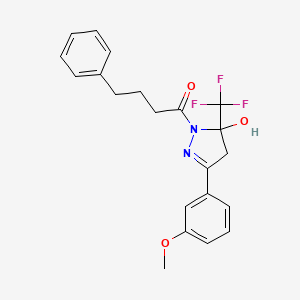
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B3984062.png)
